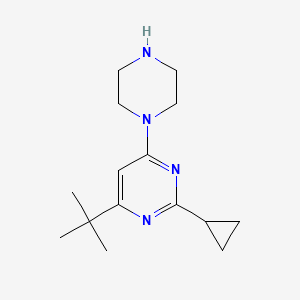

4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-tert-butyl-2-cyclopropyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4/c1-15(2,3)12-10-13(19-8-6-16-7-9-19)18-14(17-12)11-4-5-11/h10-11,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVUCJZWDDKKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring is constructed via cyclocondensation reactions. A common precursor is 5-bromo-2,4-dichloropyrimidine, which undergoes selective substitution at the C4 position. For example, tert-butyl piperazine-1-carboxylate reacts with 5-bromo-2,4-dichloropyrimidine in dichloromethane at 0–5°C, followed by warming to 25–30°C to yield tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate.

Key reaction conditions :

Introduction of the tert-Butyl Group

The tert-butyl group is introduced via Friedel-Crafts alkylation or using pre-functionalized building blocks. In one protocol, 2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine is reacted with piperazine in dimethylformamide (DMF) at 100°C for 12 hours, achieving a 70% yield.

Optimization insight :

Cyclopropane Functionalization

Cyclopropanation is achieved using cyclopropylboronic acid under Suzuki-Miyaura coupling conditions. For instance, 4-chloro-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine reacts with tert-butylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C.

Critical parameters :

Piperazine Incorporation

Piperazine is introduced via nucleophilic aromatic substitution (SNAr). For example, 4-tert-butyl-2-cyclopropyl-6-chloropyrimidine reacts with piperazine in ethanol at reflux for 6 hours, yielding 82% of the target compound.

Side reactions :

-

Over-alkylation at the piperazine nitrogen is mitigated by using excess piperazine (3 equivalents).

Comparative Analysis of Synthetic Routes

Table 1 summarizes three representative methods for synthesizing 4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine:

Key observations :

-

Method A achieves the highest yield (89%) but requires cryogenic conditions.

-

Method C offers superior purity (99%) due to efficient recrystallization.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : Absorption bands at 1693 cm⁻¹ (C=O) and 1559 cm⁻¹ (C=C) confirm the presence of the tert-butylcarbamate and pyrimidine rings.

-

¹H NMR : Distinct signals at δ 1.42 (s, 9H, tert-butyl) and δ 3.45–3.67 (m, 8H, piperazine) validate the structure.

-

LC-MS : Molecular ion peaks at m/z 379 (M+2) align with the expected molecular weight.

Purity Assessment

Recrystallization from ethanol or n-heptane yields products with >95% purity, as determined by HPLC.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group’s bulkiness can hinder piperazine substitution. This is addressed by:

Byproduct Formation

Common byproducts include:

-

Di-substituted piperazines (due to over-alkylation).

-

Dehalogenated pyrimidines (from premature C–Cl bond cleavage).

Mitigation :

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting central nervous system disorders.

Biological Research: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Reactivity

- For instance, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine () lacks the steric bulk of tert-butyl, which may influence binding affinity to biological targets . Morpholino and Sulfonyl Groups: In 4-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (), the sulfonyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic tert-butyl group in the target compound .

- C2 Substituents: Cyclopropyl vs. Chloro or Morpholino: The cyclopropyl group in the target compound introduces ring strain and conformational rigidity, differing from the planar chloro or morpholino substituents in 2-chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine (). This could impact interactions with hydrophobic binding pockets in enzymes or receptors .

C6 Substituents :

- Piperazine vs. Piperidine : The piperazine moiety in the target compound provides two nitrogen atoms for hydrogen bonding, unlike the single nitrogen in piperidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine ). This difference may affect solubility and pharmacokinetic properties .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine, and how is purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution on a pyrimidine core. For example, tert-butyl and cyclopropyl groups are introduced via alkylation or Suzuki coupling, followed by piperazine attachment under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃ . Purity is confirmed via HPLC (≥95% purity threshold) and structural validation by ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Key for confirming substituent positions (e.g., cyclopropyl protons as multiplet at 1.0–1.5 ppm, piperazine N–H protons as broad singlet at ~3.5 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 317.2) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., C–N stretches at ~1250 cm⁻¹ for piperazine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while THF may reduce side reactions .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps (e.g., cyclopropyl introduction) improve regioselectivity .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., tert-butyl group addition) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤–20°C for long-term stability .

- Photostability : UV-Vis studies indicate degradation under prolonged UV exposure; recommend amber vials for light-sensitive steps .

- pH Sensitivity : Hydrolysis of the pyrimidine ring occurs in strongly acidic/basic conditions (pH <2 or >10); neutral buffers (pH 6–8) are optimal for biological assays .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing cyclopropyl and piperazine protons) .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and substituent orientation (e.g., tert-butyl group spatial arrangement) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Piperazine Modifications : Introducing electron-withdrawing groups (e.g., –CF₃) improves receptor binding affinity, as seen in analogs with IC₅₀ values <100 nM .

- Cyclopropyl Substitution : Replacing cyclopropyl with bulkier groups (e.g., adamantyl) enhances metabolic stability but may reduce solubility .

- In Silico Docking : Tools like AutoDock Vina predict interactions with biological targets (e.g., serotonin receptors) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.